molecular formula C4H12ClNS B6243032 (2R)-2-aminobutane-1-thiol hydrochloride CAS No. 114179-99-6

(2R)-2-aminobutane-1-thiol hydrochloride

Cat. No. B6243032
CAS RN: 114179-99-6
M. Wt: 141.7
InChI Key:
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Description

(2R)-2-aminobutane-1-thiol hydrochloride, also known as 2-amino-1-butanethiol hydrochloride, is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 143.59 g/mol and a melting point of 178-179°C. It is soluble in water, ethanol, and methanol, and insoluble in ether and chloroform. This compound has been studied for its possible use in drug synthesis, as a reagent in organic synthesis, and as a biological activator.

Mechanism of Action

(2R)-2-aminobutane-1-thiol hydrochloride is believed to act by forming a stable complex with transition metal ions, such as zinc, copper, and iron. This complex binds to the active sites of enzymes and other proteins, resulting in the inhibition of their activity. Additionally, the compound is believed to interact with the active sites of enzymes and other proteins, resulting in the activation or modulation of their activity.
Biochemical and Physiological Effects
(2R)-2-aminobutane-1-thiol hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, as well as to modulate the activity of certain proteins. Additionally, the compound has been shown to have antioxidant, anti-inflammatory, and antifungal properties.

Advantages and Limitations for Lab Experiments

The use of (2R)-2-aminobutane-1-thiol hydrochloride in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is soluble in water, ethanol, and methanol, making it easy to work with in a laboratory setting. Third, it is stable and can be stored for extended periods of time without significant degradation.
However, there are some limitations to its use in laboratory experiments. First, it is relatively unstable in the presence of heat and light. Second, it is not soluble in ether or chloroform, making it difficult to work with in certain experiments. Third, it has a relatively low melting point, making it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for (2R)-2-aminobutane-1-thiol hydrochloride research. First, further research could be conducted to determine its potential therapeutic applications, such as its potential use as an anti-cancer agent or as a drug for the treatment of neurological disorders. Second, further studies could be conducted to investigate its potential use as an enzyme inhibitor or activator. Third, further studies could be conducted to investigate its potential use in drug synthesis, as a reagent in organic synthesis, and as a biological activator. Fourth, further research could be conducted to investigate its potential use as an antioxidant, anti-inflammatory, and antifungal agent. Finally, further research could be conducted to investigate its potential use in the development of novel compounds and materials.

Synthesis Methods

The synthesis of (2R)-2-aminobutane-1-thiol hydrochloride is typically accomplished by the reaction of 1-bromobutane with thiourea, followed by hydrolysis with hydrochloric acid. The reaction proceeds as follows: 1-bromobutane + thiourea → 1-thiobutane + ammonium chloride → (2R)-2-aminobutane-1-thiol + hydrochloric acid → (2R)-2-aminobutane-1-thiol hydrochloride.

Scientific Research Applications

(2R)-2-aminobutane-1-thiol hydrochloride has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a biological activator. It has also been studied for its potential use in drug synthesis, as it can be used to synthesize a variety of compounds, including aminobutane derivatives and thiols.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-aminobutane-1-thiol hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-butanone", "ammonium chloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "L-cysteine" ], "Reaction": [ "Step 1: Reduction of 2-butanone with sodium borohydride in the presence of hydrochloric acid to yield (2R)-2-butanol", "Step 2: Conversion of (2R)-2-butanol to (2R)-2-bromobutane using hydrobromic acid", "Step 3: Reaction of (2R)-2-bromobutane with ammonium chloride to yield (2R)-2-aminobutane", "Step 4: Reaction of (2R)-2-aminobutane with L-cysteine in the presence of sodium hydroxide to yield (2R)-2-aminobutane-1-thiol", "Step 5: Addition of hydrochloric acid to (2R)-2-aminobutane-1-thiol to yield (2R)-2-aminobutane-1-thiol hydrochloride" ] }

CAS RN

114179-99-6

Product Name

(2R)-2-aminobutane-1-thiol hydrochloride

Molecular Formula

C4H12ClNS

Molecular Weight

141.7

Purity

95

Origin of Product

United States

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